

An In-depth Technical Guide to 4-Fluoro-3-nitroanisole

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Compound of Interest

Compound Name: 4-Fluoro-3-nitroanisole

Cat. No.: B107196

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Fluoro-3-nitroanisole**. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines confirmed data with information extrapolated from closely related chemical structures and analogous reactions.

Molecular Structure and Identification

4-Fluoro-3-nitroanisole, also known by its IUPAC name 1-Fluoro-4-methoxy-2-nitrobenzene, is an aromatic organic compound.^[1] Its structure features a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group. The relative positions of these substituents are critical to its chemical reactivity and potential applications in synthesis.

Below is a 2D representation of the molecular structure of **4-Fluoro-3-nitroanisole**.

Caption: 2D Molecular Structure of **4-Fluoro-3-nitroanisole**.

Physicochemical and Spectroscopic Data

Quantitative data for **4-Fluoro-3-nitroanisole** is not extensively reported. The following tables summarize the available information for the target compound and for the closely related isomer, 3-Fluoro-4-nitroanisole, for comparative purposes.

Table 1: Physicochemical Properties

Property	4-Fluoro-3-nitroanisole	3-Fluoro-4-nitroanisole (for comparison)
CAS Number	61324-93-4[1][2][3][4][5]	446-38-8[6]
Molecular Formula	C ₇ H ₆ FNO ₃ [1][2][3][5]	C ₇ H ₆ FNO ₃ [6][7]
Molecular Weight	171.13 g/mol [1][2][3][5]	171.13 g/mol [6][7]
Physical Form	Solid[3]	Yellow Crystalline Solid[7]
Purity	≥95%[2][3][5]	Not specified
Melting Point	Not specified	50-55°C[7]
Boiling Point	Not specified	Not specified
Solubility	Not specified	Soluble in ethanol, methanol, and dichloromethane[7]

Table 2: Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for **4-Fluoro-3-nitroanisole** is not readily available in the cited literature. Spectroscopic data for related compounds such as 4-Fluoro-3-nitroaniline[8][9] and 3-Fluoro-4-nitroanisole[6] are available but are not directly applicable for the definitive identification of **4-Fluoro-3-nitroanisole**. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Synthesis Methodology

A detailed experimental protocol for the synthesis of **4-Fluoro-3-nitroanisole** is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and published procedures for analogous compounds, such as the nitration of other fluoro-aromatic compounds.[10][11][12] The most probable synthetic pathway is the electrophilic nitration of 4-fluoroanisole.

Proposed Experimental Protocol: Nitration of 4-Fluoroanisole

Warning: This is a hypothetical procedure and should be performed with all necessary safety precautions by qualified personnel.

Materials:

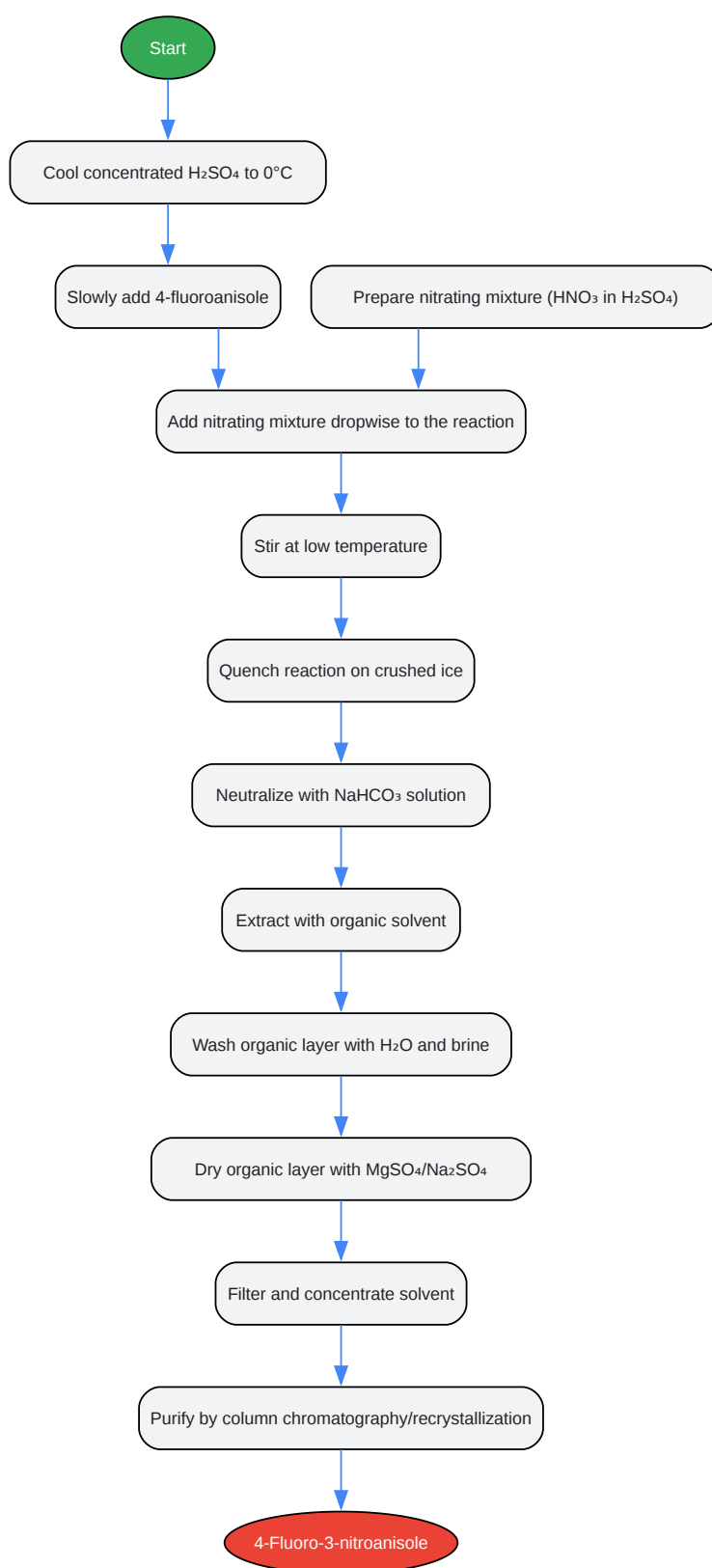
- 4-Fluoroanisole
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Water (deionized)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
- Slowly add 4-fluoroanisole to the cooled sulfuric acid with continuous stirring, maintaining the temperature at or below 5°C .
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the solution of 4-fluoroanisole in sulfuric acid, ensuring the reaction temperature does not exceed 10°C .

- After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete reaction.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **4-Fluoro-3-nitroanisole** by a suitable method, such as column chromatography or recrystallization.

The following diagram illustrates the proposed experimental workflow for the synthesis of **4-Fluoro-3-nitroanisole**.



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Caption: Proposed workflow for the synthesis of **4-Fluoro-3-nitroanisole**.

Applications in Research and Development

While specific applications for **4-Fluoro-3-nitroanisole** are not widely documented, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules. Nitroaromatic compounds are versatile precursors for the synthesis of anilines, which are fundamental building blocks in the pharmaceutical and agrochemical industries. The presence and position of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. Therefore, **4-Fluoro-3-nitroanisole** is a compound of interest for medicinal chemists and drug development professionals exploring novel molecular entities.

Safety and Handling

Specific safety data for **4-Fluoro-3-nitroanisole** is limited. However, based on the GHS classifications for its isomer, 1-Fluoro-4-methoxy-2-nitrobenzene, and general knowledge of nitroaromatic compounds, the following precautions should be taken:

- Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[\[1\]](#)
- Precautionary Measures:
 - Use in a well-ventilated area, preferably in a fume hood.
 - Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wash hands thoroughly after handling.
 - Store in a tightly closed container in a dry and well-ventilated place.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

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